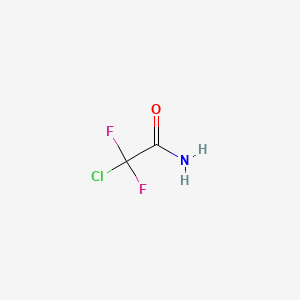

Chlorodifluoroacetamide

Description

Overview of Halogenated Acetamides in Synthetic Chemistry

Halogenated acetamides are a class of organic compounds that serve as pivotal building blocks in organic synthesis. chemrxiv.org Their utility stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the acetyl group, which significantly influences the molecule's reactivity. These compounds are instrumental in constructing more complex molecular architectures, including various heterocyclic compounds. mdpi.com

The incorporation of halogens makes the amide structure susceptible to a range of chemical transformations. For instance, they can participate in cyclization reactions to form lactams and other ring structures. mdpi.com The development of new synthetic methodologies, such as electrochemical cascades, has enabled the efficient and sustainable synthesis of halogenated N-aryl amides, highlighting their importance in modern chemistry. chemrxiv.org Furthermore, specific halogenated acetamides have been investigated for their potent biological activities, acting as antagonists for targets like the TRPV1 receptor, which is relevant in pain research. nih.gov The versatility and reactivity of halogenated acetamides make them indispensable tools for synthetic chemists aiming to create novel and functional molecules. sioc-journal.cnmdpi.com

Significance of Fluorine and Chlorine in Organic Synthesis

The presence of both fluorine and chlorine atoms in chlorodifluoroacetamide imparts a unique set of chemical properties that are highly valued in organic synthesis.

Fluorine is the most electronegative element, and its incorporation into organic molecules can have profound effects on their physicochemical and pharmacological properties. tandfonline.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a crucial advantage in drug development. bohrium.comnih.gov The strong carbon-fluorine bond is resistant to cleavage, prolonging the active life of a molecule. nih.gov Fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's absorption, distribution, and binding affinity to biological targets. bohrium.comnih.gov Its strategic placement can influence molecular conformation and increase binding affinity to proteins. tandfonline.combohrium.com Consequently, about 20% of all pharmaceuticals contain fluorine. nih.gov

Chlorine , another highly electronegative halogen, also plays a critical role in synthetic chemistry. fiveable.me Its presence creates polar covalent bonds, making adjacent carbon atoms more susceptible to nucleophilic attack. fiveable.mevaia.com This reactivity makes chlorine an excellent leaving group in nucleophilic substitution and elimination reactions, facilitating the formation of new chemical bonds and the synthesis of diverse compounds. vaia.comnih.gov Chlorine-containing compounds are widely used as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. vaia.com The atom's size and polarizability can influence the stereochemical outcome of reactions. fiveable.me Moreover, chlorine can stabilize adjacent carbanions, carbocations, and radicals, further expanding its synthetic utility. nih.govencyclopedia.pub

Research Trajectories for this compound

Current research on this compound is focused on leveraging its unique reactivity as a building block for high-value chemical entities, particularly in the fields of medicinal and agrochemistry.

A significant area of investigation involves its use in metal-catalyzed cross-coupling reactions. acs.org Researchers have developed efficient nickel-catalyzed methods to couple this compound with heteroaryl halides. nih.govresearchgate.net This process creates heteroaryldifluoroacetamides, which are structural motifs of considerable interest for their potential biological activities. nih.govresearchgate.net The method has been lauded for its efficiency and potential for synthesizing complex, biologically active molecules. researchgate.net

Another key research direction is the use of this compound and its derivatives as precursors for other valuable fluorinated compounds. It is a starting material for the synthesis of α-chloro-α,α-difluoroketones, which are themselves versatile intermediates for pharmaceuticals and agrochemicals. researchgate.net Additionally, related compounds like sodium chlorodifluoroacetate, which can be derived from similar chemistry, are used for mild chlorodifluoroacylation of electron-rich systems like indoles. acs.org Research has also explored the generation of reactive intermediates from chlorodifluoroacetic anhydride for use in chlorodifluoromethylation reactions, further expanding the synthetic toolkit. rsc.org These research trajectories underscore the growing importance of this compound as a versatile reagent for introducing the chlorodifluoroacetyl and related moieties into complex organic structures.

| Research Application | Key Findings |

| Nickel-Catalyzed Cross-Coupling | Efficiently couples with heteroaryl halides to form heteroaryldifluoroacetamides, which are of medicinal interest. nih.govresearchgate.net |

| Precursor for α-chloro-α,α-difluoroketones | Serves as a starting material for these important pharmaceutical and agrochemical building blocks. researchgate.net |

| Chlorodifluoromethylation Reactions | Reagents derived from related structures can be used for allylic and aromatic chlorodifluoromethylation. rsc.org |

| Chlorodifluoroacylation | Related salt, sodium chlorodifluoroacetate, enables the mild acylation of N-alkylindoles. acs.org |

This table contains data sourced from references nih.govresearchgate.netresearchgate.netacs.orgrsc.org.

Propriétés

IUPAC Name |

2-chloro-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAKKOKLSDIKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059866 | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-28-9 | |

| Record name | Chlorodifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2,2-difluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Chlorodifluoroacetamide and Its Derivatives

Catalytic Approaches to Chlorodifluoroacetamide Synthesis

Catalysis plays a pivotal role in modern organic chemistry, and the synthesis of this compound is no exception. Various catalytic systems have been devised to facilitate its formation and subsequent reactions, offering milder conditions and greater functional group tolerance compared to traditional methods.

A significant breakthrough has been the development of nickel-catalyzed cross-coupling reactions between heteroaryl halides and chlorodifluoroacetamides. nih.gov This method provides a direct route to heteroaryldifluoroacetamides, which are of considerable interest in medicinal chemistry. nih.govresearchgate.net The catalytic system typically involves a nickel(II) precatalyst, such as NiCl₂·DME, a bipyridine ligand like 4,4'-diNon-bpy, a phosphine co-ligand (e.g., PPh₃), and a lithium chloride additive. nih.govresearchgate.net These components work in concert to facilitate the reductive cross-coupling process efficiently. nih.gov The reaction is applicable to a range of (hetero)aryl bromides and even some chlorides, demonstrating its versatility. researchgate.netresearchgate.net

This approach stands out as a powerful tool for constructing C(sp²)–C(sp²) bonds under relatively mild conditions, avoiding the need for pre-formed organometallic reagents. researchgate.net The tolerance of this catalytic system to various functional groups further enhances its synthetic utility. researchgate.net

Table 1: Key Components in Nickel-Catalyzed Cross-Coupling

| Component | Function | Example |

| Nickel Precatalyst | Main catalytic species | NiCl₂·DME |

| Ligand | Stabilizes and activates the nickel center | 4,4'-diNon-bpy |

| Co-Ligand | Modulates catalytic activity | PPh₃ |

| Additive | Facilitates catalyst reduction and transmetalation | LiCl |

This table summarizes the roles of the essential components in the nickel-catalyzed cross-coupling of heteroaryl halides with chlorodifluoroacetamides.

Biocatalysis has emerged as a green and highly selective alternative for chemical synthesis. mt.com In the context of this compound chemistry, enzyme-catalyzed radical cyclization reactions have been successfully demonstrated. chemistryviews.org

Researchers have repurposed the B12-dependent transcription factor CarH for non-native radical cyclization reactions involving chlorodifluoroacetamides. chemistryviews.orgnih.gov An engineered variant, CarH*, has shown remarkable catalytic activity in the formation of γ- and δ-lactams through either redox-neutral or reductive ring closures. nih.govnih.govresearchgate.net This enzymatic approach provides significantly enhanced reactivity and selectivity compared to using the free vitamin B12 cofactor alone. nih.govresearchgate.net The protein scaffold of the enzyme plays a crucial role in controlling the reactivity of the B12 cofactor. chemistryviews.orgnih.gov

CarH* also facilitates an unusual spirocyclization by dearomatizing pendant arenes, yielding bicyclic 1,3-diene products. nih.govnih.gov These enzymatic transformations expand the catalytic repertoire of B12-dependent enzymes and provide access to complex molecular architectures. chemistryviews.orgnih.gov

Understanding the mechanism of enzyme catalysis is fundamental to optimizing and expanding its applications. In the CarH*-catalyzed radical cyclization of chlorodifluoroacetamides, the reaction is initiated by the Co(I) form of the enzyme, which starts a radical cascade. nih.gov Mechanistic studies have revealed that the enzyme exhibits a preference for alkene formation through β-hydride elimination, a selectivity that is less pronounced with B12 alone. nih.gov The active site of the enzyme provides a controlled environment that stabilizes transition states and directs the reaction pathway, leading to high efficiency and specificity. nih.govomicsonline.org These investigations highlight the importance of the protein structure in modulating the intrinsic reactivity of the cofactor. nih.gov

Transition metal-mediated cross-electrophile coupling has become a cornerstone for the synthesis of fluoroalkylated compounds. researchgate.net This strategy allows for the direct coupling of carbon electrophiles with fluoroalkyl electrophiles, such as those derived from this compound. researchgate.netresearchgate.net Nickel-catalyzed reductive fluoroalkylation, in particular, offers an efficient pathway to a wide array of organofluorine compounds. researchgate.net These reactions often proceed under mild conditions and are compatible with a broad range of substrates. researchgate.net The field has seen significant advancements, including the development of enantioselective methods and three-component cross-electrophile couplings involving alkenes or alkynes. researchgate.netresearchgate.net

Electrochemical and photoredox catalysis offer alternative, powerful strategies for generating reactive intermediates under mild conditions. mdpi.com These methods can activate this compound and its derivatives for subsequent reactions. For instance, an electrochemical Reformatsky-type reaction of bromodifluoroamides with aldehydes and ketones has been reported to produce β-hydroxy-α,α-difluoro amides. researchgate.netresearchgate.net This approach avoids the use of transition metals and metal reducing agents. researchgate.net

Photoredox catalysis, often in combination with transition metal catalysis, can also be employed. dicp.ac.cn These methods utilize light to initiate single electron transfer (SET) processes, generating radical intermediates that can participate in a variety of transformations. mdpi.com The development of electrophotocatalysis, which combines electrochemical stimulation with photoredox catalysis, has enabled the generation of highly reducing species capable of cleaving strong chemical bonds. nih.govnih.gov

B12-Dependent Enzyme Repurposing for Non-Native Radical Cyclizations

Transition Metal-Mediated Fluoroalkylation Strategies

Precursor Design and Functionalization for this compound Synthesis

The strategic design of precursors and their subsequent functionalization are critical for the efficient synthesis of this compound. This involves the careful selection of starting materials and reagents to ensure high-yield and selective transformations.

Utilization of Chlorodifluoroacetic Anhydride

Chlorodifluoroacetic anhydride ((ClCF2CO)2O) is a key reagent in the synthesis of this compound and its derivatives. researchgate.netsigmaaldrich.com Derived from chlorodifluoroacetic acid, this anhydride is primarily employed for introducing the chlorodifluoroacetyl moiety into various molecules. alfa-industry.com Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals. alfa-industry.com

For instance, chlorodifluoroacetic anhydride is used as a derivatization reagent in analytical chemistry, such as in the determination of estrone and 17β-estradiol in hair samples by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com In organic synthesis, it has been used for the dual element acetylation tagging derivatization of amines. sigmaaldrich.com The photolysis of chlorodifluoroacetic anhydride vapor has also been studied, providing insights into its photochemical reactivity. sigmaaldrich.com

Functional Group Tolerance in Synthetic Routes

Functional group tolerance is a crucial aspect of modern synthetic chemistry, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. wisdomlib.org In the context of this compound synthesis, nickel-catalyzed cross-coupling reactions have demonstrated high functional group tolerance. researchgate.net These reactions enable the coupling of heteroaryl halides with chlorodifluoroacetamides, providing a direct route to medicinally relevant heteroaryldifluoroacetamides. researchgate.net

The adaptability of these synthetic methods allows for the presence of various functional groups, such as amines, amides, and nitriles, which are common in biologically active compounds. researchgate.netximo-inc.com This tolerance simplifies the synthesis of complex pharmaceutical and agrochemical candidates, making the process more efficient. researchgate.net For example, nickel-catalyzed reductive cross-coupling reactions between aryl chlorides and difluoromethyl sources tolerate a wide array of functional groups, expanding the substrate scope.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of chemical processes. sigmaaldrich.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. rroij.com

Atom Economy and Waste Reduction Strategies

Atom economy, a core principle of green chemistry developed by Barry Trost, focuses on maximizing the incorporation of all materials used in a process into the final product. acs.orgepa.govrsc.org The goal is to design synthetic routes where the majority of the atoms from the reactants are found in the desired product, thus minimizing waste. acs.org High atom economy is characteristic of addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economy. acs.org

In the synthesis of this compound, applying the principle of atom economy involves selecting reactions that are inherently more efficient. For example, catalytic processes are preferred over stoichiometric reactions because catalysts are used in small amounts and can be recycled, reducing waste. acs.org The ideal is to prevent waste generation at the source rather than treating it after it has been created. sigmaaldrich.com

Solvent and Reagent Selection for Sustainable Synthesis

The choice of solvents and reagents plays a significant role in the sustainability of a chemical synthesis. text2fa.ir Traditional organic solvents are often volatile, flammable, and toxic, contributing to pollution and health hazards. garph.co.uk Green chemistry encourages the use of safer solvents such as water, ethanol, and supercritical fluids. nih.govmdpi.com

In pharmaceutical manufacturing, where solvents constitute a large portion of the waste, the selection of greener alternatives is particularly important. mdpi.com For instance, replacing hazardous solvents like dichloromethane with more benign options can significantly improve the environmental profile of a process. researchgate.net The use of renewable feedstocks and energy-efficient reaction conditions, such as ambient temperature and pressure, are also key considerations in sustainable synthesis. sigmaaldrich.comacs.org

Scalability and Industrial Applications of Synthetic Routes

The ability to scale up a synthetic route from the laboratory to an industrial setting is crucial for the commercial viability of a chemical product. rsc.org Scalable routes for this compound and its derivatives are essential for meeting the demands of the pharmaceutical and agrochemical industries.

Recent advancements in nickel-catalyzed cross-coupling reactions have shown promise for scalability. researchgate.net Gram-scale synthesis of heteroaryldifluoroacetamides has been successfully demonstrated, indicating the potential for large-scale production. researchgate.net These methods are attractive for industrial applications due to their operational simplicity and efficiency under mild conditions. researchgate.net The development of robust and scalable synthetic protocols is an ongoing area of research, with a focus on creating processes that are not only efficient but also economically and environmentally sustainable. rsc.org

Iii. Mechanistic Elucidation of Reactions Involving Chlorodifluoroacetamide

Radical Intermediates in Chlorodifluoroacetamide Chemistry

Reactions involving this compound can proceed through pathways that involve radical intermediates. The generation and subsequent reaction of these species are central to certain synthetic applications, particularly in carbon-carbon bond formation.

One notable example is the nickel-catalyzed cross-coupling of chlorodifluoroacetamides with heteroaryl halides. acs.org Preliminary mechanistic studies suggest the involvement of a difluoromethyl radical in the reaction pathway. researchgate.net This is supported by radical clock experiments, such as the use of a cyclopropylmethyl group, which have confirmed the formation of alkyl radical intermediates in similar nickel-catalyzed cross-electrophile coupling (XEC) reactions. nih.gov

Enzymatic systems have also been shown to utilize radical-based mechanisms with this compound derivatives. An engineered B12-dependent enzyme, CarH*, can catalyze the radical cyclization of α-chlorodifluoroacetamides that have pendant olefins. nih.gov The Co(I) form of the enzyme is believed to initiate a radical cascade. nih.gov Experiments using radical-trapping agents like TEMPO have provided evidence for the generation of radical intermediates that can be intercepted. nih.gov These findings suggest that radical intermediates can dissociate from the catalyst's active site before subsequent reactions occur. nih.gov

The nature of the substituents on the this compound molecule can influence the reaction pathway. For instance, studies on analogous chloroacetamides show that the number of chlorine substituents affects whether the reaction proceeds via reductive dechlorination, which can involve radical species, or nucleophilic substitution. nih.gov

Role of Catalytic Cycles and Oxidation States

Catalytic cycles are fundamental to many reactions involving this compound, enabling efficient transformations under mild conditions. Transition metals, particularly nickel, play a dominant role due to their ability to cycle between different oxidation states. acs.orgsavemyexams.com

The efficiency of these catalytic systems often depends on a combination of components, including the nickel precursor, specific ligands, and various additives. acs.orgresearchgate.net For example, a system composed of NiCl₂·DME, a bipyridine ligand (4,4′-diNon-bpy), a phosphine co-ligand (PPh₃), and an additive like LiCl has been shown to be effective. researchgate.netresearchgate.net The use of a soft phosphine co-ligand may help protect the active nickel species from decomposition. acs.org Additives can serve multiple roles, such as facilitating the reduction of the Ni(II) precatalyst to the active Ni(0) state. acs.org

| Component Type | Specific Example | Proposed Role in Catalytic Cycle |

|---|---|---|

| Catalyst Precursor | NiCl₂·DME | Source of nickel; reduced in situ to the active Ni(0) state. researchgate.net |

| Primary Ligand | 4,4′-diNon-bpy | Stabilizes the nickel center and modulates its reactivity. researchgate.net |

| Co-Ligand | PPh₃ | Protects the active nickel species from decomposition. acs.org |

| Reductant | Zinc (Zn) | Reduces Ni(II) to Ni(0) to initiate or regenerate the catalyst. acs.org |

| Additive | LiCl | Accelerates the reduction of Ni(II) to Ni(0) and prevents catalyst inhibition. researchgate.net |

Reaction Kinetics and Selectivity Studies

The kinetics and selectivity of reactions involving this compound are influenced by several factors, including the catalyst, solvent, and the structure of the substrates. nih.govnih.gov Understanding these factors is crucial for controlling reaction outcomes and maximizing the yield of desired products.

In solution-phase reactions, kinetics can be either diffusion-controlled or activation-controlled. libretexts.org For many catalytic processes involving this compound, the reaction rate is determined by the activation energy of a key step in the catalytic cycle, such as oxidative addition, making them activation-controlled. lkouniv.ac.inlibretexts.org

Selectivity is a key challenge, especially in cross-coupling reactions where multiple reactive species are present. researchgate.net The choice of catalyst and ligands is paramount in directing the reaction toward the desired product and suppressing side reactions like protonation or dimerization of intermediates. researchgate.net For example, in nickel-catalyzed cross-electrophile couplings, the combination of a hard bipyridine ligand and a soft phosphine co-ligand was developed to enhance stability and control selectivity. acs.org

Enzymatic catalysis demonstrates remarkable selectivity. In the radical cyclization of α-chlorodifluoroacetamides, the enzyme CarH* shows enhanced selectivity for forming an alkene product via β-hydride elimination compared to reactions catalyzed by vitamin B12 alone, which produce more of the reduced alkane byproduct. nih.gov The enzyme's structure creates a pocket that holds intermediates in proximity to the cobalt center, favoring specific elimination pathways over simple radical dissociation and hydrogen atom transfer. nih.gov

Studies on analogous chloroacetamides have shown that structural features significantly impact reaction kinetics and pathways. The number of chlorine substituents can determine whether the molecule undergoes nucleophilic substitution or reductive dechlorination, thereby controlling the product distribution. nih.gov

| Factor | Observation | Implication for Selectivity |

|---|---|---|

| Catalyst/Ligand System | A combination of NiCl₂·DME, 4,4′-diNon-bpy, and PPh₃ is effective for cross-coupling. researchgate.net | The ligand set modulates the catalyst's electronic and steric properties to favor cross-coupling over side reactions. acs.org |

| Enzymatic Environment | The CarH* enzyme yields more alkene product than catalysis with B12 alone. nih.gov | The enzyme's active site directs the reaction pathway toward β-hydride elimination, enhancing chemoselectivity. nih.gov |

| Substrate Structure | The number of chlorine atoms on chloroacetamides dictates the reaction pathway (substitution vs. reduction). nih.gov | The electronic properties of the substrate directly influence which reaction mechanism is favored. nih.gov |

Transition State Analysis and Reaction Pathways

The transition state is the highest energy point along a reaction coordinate and its structure determines the rate and outcome of a chemical transformation. beilstein-journals.org While direct experimental characterization of transition states is exceptionally challenging, their properties can be inferred from kinetic studies and computational modeling. uni-giessen.denih.gov

For reactions involving this compound, particularly metal-catalyzed couplings, the reaction pathway consists of several elementary steps, each with its own transition state. lkouniv.ac.innih.gov In the Ni-catalyzed cross-coupling cycle, the key transition states are associated with oxidative addition and reductive elimination. researchgate.netnih.gov The catalyst's role is to provide an alternative reaction pathway with lower activation energies for these steps compared to the uncatalyzed reaction. savemyexams.combeilstein-journals.org

Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), are powerful tools for analyzing these transient structures. nih.gov Such analyses can reveal how the catalyst, ligands, and solvent molecules interact to stabilize the transition state. For example, in an SN2-type transition state, the arrangement of dipoles or charges around the reacting centers can significantly lower the activation barrier. beilstein-journals.org

The concept of an "imaginary transition state" (ITS) provides a formal framework for representing the bond-breaking and bond-forming events that occur during a reaction. mdpi.com For the cross-coupling of this compound, the pathway can be visualized as a sequence involving the cleavage of the C-Cl bond in the aryl halide and the C-Cl bond in this compound, and the formation of a new C-C bond, all mediated by the nickel catalyst's changing oxidation states and coordination sphere. researchgate.net The geometry of the transition state, including bond lengths and angles of the reacting fragments at the metal center, is critical for understanding the reaction's selectivity and efficiency. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing chlorodifluoroacetamide with high purity (>98%)?

- Methodological Answer : Optimize synthesis via nucleophilic substitution between chlorodifluoroacetyl chloride and ammonia derivatives under inert conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Characterize purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using NMR (δ 2.8–3.2 ppm for NH) and NMR (δ −75 to −85 ppm for CF) .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dry THF or DCM |

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 12–24 hours |

Q. How do conflicting toxicity profiles of this compound in animal studies inform experimental design?

- Methodological Answer : Design dose-response studies using rodent models (e.g., Sprague-Dawley rats) to reconcile discrepancies. Prioritize endpoints such as cardiac arrhythmias (ECG monitoring) and neurotoxicity (behavioral assays). Compare results to fluoroacetate analogs, as this compound may share metabolic pathways (e.g., inhibition of aconitase) but differ in convulsive thresholds .

- Critical Consideration : Include positive controls (e.g., sodium fluoroacetate) and negative controls (saline) to isolate compound-specific effects.

Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace analysis. Validate methods via spike-recovery experiments in soil/water matrices (RSD <5%). For biological matrices, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported metabolic pathways across species?

- Methodological Answer : Conduct comparative metabolomics using -labeled this compound in hepatic microsomes from humans, rats, and zebrafish. Analyze metabolites via high-resolution MS and map pathways using software like MetaboAnalyst. Cross-reference findings with genomic databases (e.g., CYP450 isoforms) to identify species-specific enzymatic activity .

- Data Interpretation Framework :

| Species | Dominant Metabolite | Proposed Pathway |

|---|---|---|

| Rat | Chlorodifluoroacetic acid | β-oxidation |

| Human | Unchanged parent compound | Limited metabolism |

Q. What computational models predict this compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate log and biodegradation half-lives. Validate predictions with experimental soil adsorption studies (OECD 106) and aqueous photolysis under UV-Vis light (λ = 254 nm). Correlate results with molecular dynamics simulations of compound-matrix interactions .

Q. How does this compound’s electronic structure influence its reactivity in nucleophilic environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants for hydrolysis at pH 7–9). Identify electron-deficient regions (e.g., CF group) as hotspots for nucleophilic attack .

Q. What strategies minimize artifacts when studying this compound-protein interactions in vitro?

- Methodological Answer : Use surface plasmon resonance (SPR) with reference flow cells to subtract nonspecific binding. Pre-treat proteins (e.g., BSA) with iodoacetamide to block free thiol groups. Validate binding via isothermal titration calorimetry (ITC) and molecular docking (AutoDock Vina) to confirm stoichiometry and affinity .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions, instrument calibration parameters, and statistical methods (e.g., ANOVA with Tukey’s post-hoc test) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.